molecular formula C17H18BrNO B5696288 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide

5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide

Cat. No. B5696288
M. Wt: 332.2 g/mol
InChI Key: RFTOFZCLPNMRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical intermediate and as a chemical probe for studying biological processes.

Mechanism of Action

The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a role in gene regulation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide. For example, further studies could investigate its potential as an anti-cancer agent and its effects on other biological processes. Additionally, research could focus on developing new synthesis methods to improve the yield and efficiency of producing this compound. Finally, studies could investigate the potential use of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide as a chemical probe for studying other enzymes and biological processes.

Synthesis Methods

The synthesis of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2,3,4-trimethylaniline in the presence of anhydrous aluminum chloride and bromine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide has been used in scientific research as a potential pharmaceutical intermediate for the development of new drugs. It has also been used as a chemical probe for studying biological processes, such as the inhibition of protein-protein interactions and the modulation of enzyme activity.

properties

IUPAC Name

5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-10-6-5-7-14(8-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOFZCLPNMRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide

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